N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide
CAS No.: 1396710-96-5
Cat. No.: VC4638128
Molecular Formula: C16H14N2O4
Molecular Weight: 298.298
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396710-96-5 |
|---|---|
| Molecular Formula | C16H14N2O4 |
| Molecular Weight | 298.298 |
| IUPAC Name | N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C16H14N2O4/c19-14(12-6-7-21-10-12)9-17-16(20)13-8-15(22-18-13)11-4-2-1-3-5-11/h1-8,10,14,19H,9H2,(H,17,20) |
| Standard InChI Key | AGHPKKOWYNPEKU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=COC=C3)O |
Introduction
Structural and Chemical Characteristics
N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide features a furan ring (3-position substitution), an isoxazole moiety (5-phenyl substitution), and a carboxamide group linked via a hydroxyethyl chain. The molecular formula is , with a molar mass of 312.32 g/mol. Key structural attributes include:
-
Furan Ring: A five-membered aromatic oxygen heterocycle contributing to electron-rich reactivity.
-
Isoxazole Core: A five-membered ring with nitrogen and oxygen atoms, enabling electrophilic substitution at the 4- and 5-positions.
-
Hydroxyethyl-Carboxamide Linker: Provides conformational flexibility and hydrogen-bonding capacity.
The compound’s stability is pH-dependent, with optimal storage conditions at -20°C in amber vials to prevent photodegradation.
Synthetic Methodologies
Laboratory-Scale Synthesis
A multi-step route involves:
-
Furan Intermediate Preparation: 2-Furoic acid undergoes esterification followed by reduction to yield 2-(furan-3-yl)ethanol.
-
Isoxazole Carboxylic Acid Synthesis: Cyclocondensation of phenylacetonitrile and hydroxylamine forms 5-phenyl-1,2-oxazole-3-carboxylic acid.
-
Amide Coupling: Carbodiimide-mediated (e.g., EDC/HOBt) reaction links the isoxazole carboxylic acid to the furan-ethanol amine derivative.
Critical Reaction Parameters:
-
Temperature control (0–5°C) during amide bond formation to minimize side reactions.
-
Anhydrous DMF as solvent to enhance coupling efficiency.
-
Purification via silica gel chromatography (ethyl acetate/hexane gradient).
Industrial Production Techniques
Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 6 hours conventionally) and improves yields (≥70%). Continuous-flow systems further enhance scalability by optimizing heat and mass transfer.
Biological Activities and Mechanisms
Anticancer Properties
In vitro assays demonstrate dose-dependent cytotoxicity:
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 45 | Apoptosis via Bax/Bcl-2 modulation |
| HeLa (Cervical) | 30 | Caspase-3/7 activation |
| MCF7 (Breast) | 50 | G0/G1 cell cycle arrest |
The furan ring enhances membrane permeability, while the isoxazole moiety interacts with tubulin, disrupting mitotic spindle assembly.
Antimicrobial Efficacy
Broad-spectrum activity against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) | Proposed Target |
|---|---|---|
| Staphylococcus aureus | 32 | Cell wall synthesis inhibition |
| Escherichia coli | 50 | DNA gyrase binding |
Synergistic effects with β-lactam antibiotics (e.g., ampicillin) reduce MIC values by 4–8 fold.
Anti-Inflammatory Effects
In murine macrophage models (RAW 264.7), the compound suppresses LPS-induced TNF-α and IL-6 secretion by 60–70% at 25 µM. Mechanistic studies suggest NF-κB pathway inhibition through IκBα stabilization.
Chemical Reactivity and Derivatives
Electrophilic Substitution
-
Nitration: HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the phenyl para position (62% yield).
-
Bromination: Br₂/CCl₄ yields 4-bromo derivatives (70% yield), enhancing halogen-bonding interactions.
Cyclization Reactions
Heating with P₂O₅ in toluene (120°C) induces intramolecular dehydration, forming a fused oxazolo-furan system (55% yield).
Oxidative Cleavage
Ozonolysis at -78°C cleaves the furan ring to a diketone intermediate, enabling further functionalization.
Comparative Analysis with Structural Analogs
| Compound | Key Differences | Bioactivity (IC50/MIC) |
|---|---|---|
| Furan-2-carboxamide | Lacks isoxazole ring | HeLa: 85 µM; S. aureus: 64 µg/mL |
| Isoxazole-3-carboxamide | Lacks furan ring | A549: 60 µM; E. coli: 75 µg/mL |
| 5-Phenyl-1,2-oxazole | No carboxamide linker | Weak anti-inflammatory activity |
The dual furan-isoxazole architecture in N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide confers superior pharmacokinetic properties, including logP = 2.1 (optimal for blood-brain barrier penetration).
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH, 4 weeks) reveal:
-
Hydrolysis: Carboxamide bond cleavage at pH <3 or >10.
-
Oxidation: Furan ring degradation under UV light (25% loss after 48 hours).
-
Photolysis: Amber packaging reduces degradation by 90% compared to clear glass.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume